molecular formula C12H16OS B13214235 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one

Cat. No.: B13214235
M. Wt: 208.32 g/mol
InChI Key: INGWZJHKUHSPIF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propanone moiety with a methylsulfanyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and methylthiol.

    Condensation Reaction: The aldehyde group of 2,5-dimethylbenzaldehyde undergoes a condensation reaction with methylthiol in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the ketone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one: Similar structure with methyl groups at the 2 and 4 positions.

    1-(2,5-Dimethylphenyl)-2-(ethylsulfanyl)propan-1-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)butan-1-one: Similar structure with a butanone moiety instead of a propanone moiety.

Uniqueness

1-(2,5-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the methylsulfanyl group

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C12H16OS/c1-8-5-6-9(2)11(7-8)12(13)10(3)14-4/h5-7,10H,1-4H3

InChI Key

INGWZJHKUHSPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C)SC

Origin of Product

United States

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